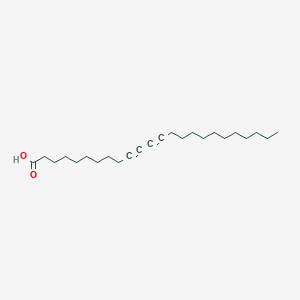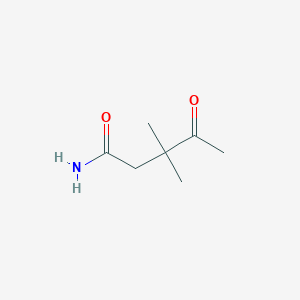
3,3-Dimethyl-4-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of pentanamide, characterized by the presence of a ketone group at the fourth position and two methyl groups at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. Another method includes the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes an amination reaction to introduce the amide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to facilitate the conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-oxopentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-oxopentanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ketone and amide functionalities allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Comparación Con Compuestos Similares
3,3-Dimethyl-2-butanone: Shares the dimethyl substitution but lacks the amide group.
4-Oxopentanamide: Similar structure but without the dimethyl groups.
N,N-Dimethyl-4-oxopentanamide: Similar but with an additional N,N-dimethyl substitution.
Uniqueness: 3,3-Dimethyl-4-oxopentanamide is unique due to the combination of its ketone and amide functionalities along with the dimethyl substitution
Propiedades
Número CAS |
71081-65-7 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2,3)4-6(8)10/h4H2,1-3H3,(H2,8,10) |
Clave InChI |
UHRZLKMWMADQLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


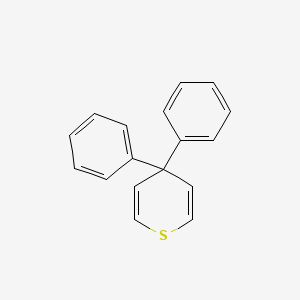
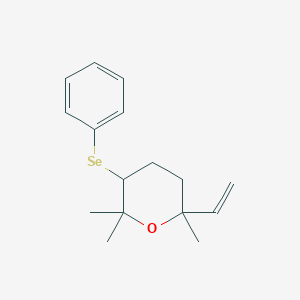
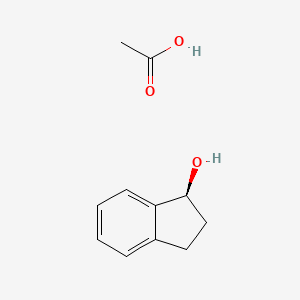
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
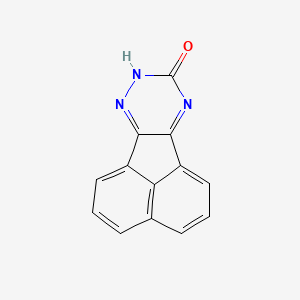
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
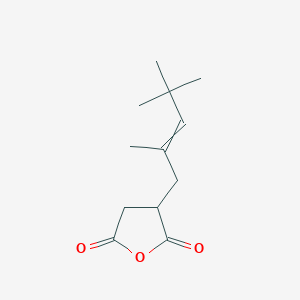
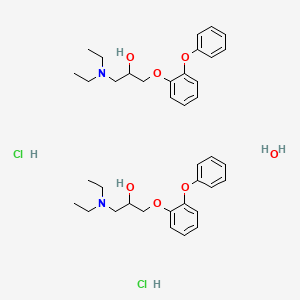
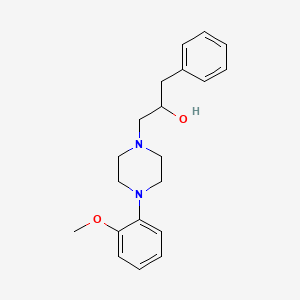
methanone](/img/structure/B14463961.png)

![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

